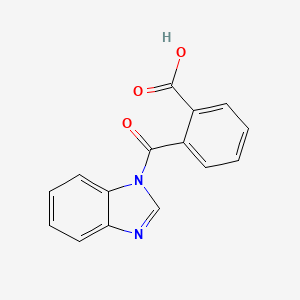

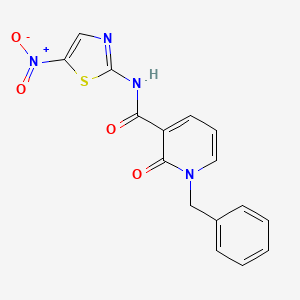

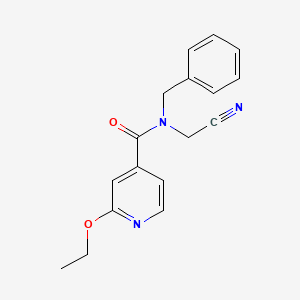

2-(Benzimidazole-1-carbonyl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(Benzimidazole-1-carbonyl)benzoic acid” is a derivative of benzimidazole . Benzimidazole is a key heterocycle in therapeutic chemistry and its derivatives are recently mentioned in the literature as corrosion inhibitors for steels .

Synthesis Analysis

The synthesis of benzimidazole derivatives involves 1,2-aromatic diamines and alkyl or aryl carboxylic acids reacting in electrostatically charged microdroplets generated using a nano-electrospray (nESI) ion source . The reactions are accelerated by orders of magnitude in comparison to the bulk . No other acid, base or catalyst is used . The synthetic procedure involves an acid-catalyzed reaction mechanism based on the identification of the intermediate arylamides .Molecular Structure Analysis

While specific molecular structure analysis for “this compound” was not found, benzimidazole derivatives are known to have a wide range of structures .Chemical Reactions Analysis

The starting materials, imidazole and benzimidazole derivatives, were prepared by N-alkylation, formylation and Sonogashira cross-coupling reaction .Physical and Chemical Properties Analysis

Benzimidazole is a white crystal that is also known as azaindole, 3-azindole, benzoglyoxaline, 1,3-diazaindene and 3-benzodiazole . Its solubility in water and other solvents is very low, but it dissolves easily in dimethylformamide, dioxane, and chloroform and is also soluble in solvents such as acetone, methanol, ethanol, and ethyl acetate .Scientific Research Applications

Synthesis and Chemical Properties

Synthetic Methods and Optimization : Research conducted by Dudd et al. (2003) focuses on the synthesis of benzimidazoles, including derivatives similar to 2-(Benzimidazole-1-carbonyl)benzoic acid, in high-temperature water to achieve high yields. This study emphasizes the potential of water as a solvent for organic reactions, which is a greener alternative to conventional solvents, showcasing the optimization of reaction conditions for benzimidazole synthesis (Dudd et al., 2003).

Green Chemistry Applications : The research by Lanzillotto et al. (2015) explores the use of 1,1′-Carbonyldiimidazole for the mechanochemical synthesis of carbamates, indicating a sustainable method for the synthesis of carbamate derivatives without the need for additional solvents or activation. This highlights an eco-friendly approach to synthesizing compounds related to this compound (Lanzillotto et al., 2015).

Corrosion Inhibition

- Corrosion Inhibition of Metals : Studies have found that benzimidazole derivatives, including those structurally related to this compound, act as effective corrosion inhibitors for various metals in acidic solutions. For instance, research by Khaled (2003) demonstrates the inhibitory action of benzimidazole derivatives on the corrosion of iron in hydrochloric acid solutions, suggesting their potential application in protecting metals from corrosion in industrial settings (Khaled, 2003).

Biological Activities and Applications

- Antimicrobial and Antifungal Activities : The work by Kopel et al. (2015) presents the synthesis of bis(benzimidazole) compounds and their complexes, which have been evaluated for antimicrobial and antifungal activities. These compounds demonstrate significant potential in treating infections caused by bacteria or yeasts, indicating the versatility of benzimidazole derivatives in developing new antimicrobial agents (Kopel et al., 2015).

Mechanism of Action

Target of Action

Benzimidazole derivatives are known to interact with a variety of enzymes and protein receptors . They are structural isosteres of naturally occurring nucleotides, which allow them to easily interact with the biopolymers of living systems .

Mode of Action

Benzimidazole compounds are known to exert their antitumor activity through versatile mechanisms of action such as dna alkylation, dna binding, disturbing tubulin polymerization or depolymerization, enzyme inhibition, antiangiogeneic, and signal transduction inhibitors .

Biochemical Pathways

Benzimidazole compounds are known to affect various biochemical pathways due to their interaction with different enzymes and protein receptors .

Result of Action

Benzimidazole compounds are known to have a wide range of biological properties .

Action Environment

The synthesis of benzimidazole compounds can be influenced by environmental factors such as temperature .

Safety and Hazards

Future Directions

The accelerated synthesis of benzimidazole and its derivatives has been scaled-up to establish the substituent-dependence and to isolate products for NMR characterization . The increased interest in such heterocyclic systems is due to the promise of the emergence of unique properties (biological active, photophysical, structural, etc.) because of the practical .

Properties

IUPAC Name |

2-(benzimidazole-1-carbonyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O3/c18-14(10-5-1-2-6-11(10)15(19)20)17-9-16-12-7-3-4-8-13(12)17/h1-9H,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDPVVFKNYQXQOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N2C=NC3=CC=CC=C32)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[[1-(2,2-difluoroethyl)-4-methylpyrazol-3-yl]amino]acetate](/img/structure/B2991701.png)

![7-Methyl-2-phenacylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2991705.png)

![(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(m-tolyl)propanenitrile](/img/structure/B2991715.png)

![N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-2-oxochromene-3-carboxamide](/img/structure/B2991721.png)

![4-[(2-Hydroxy-3-methoxybenzyl)amino]benzenesulfonamide](/img/structure/B2991724.png)